Caryophyllene acetate
Description
Overview of Sesquiterpene Esters in Scientific Inquiry
Sesquiterpene esters represent a diverse class of natural compounds that are a focal point of significant scientific investigation. These compounds, characterized by a 15-carbon backbone derived from three isoprene (B109036) units and featuring an ester functional group, are widely distributed in the plant and fungal kingdoms. Research has led to the isolation and characterization of numerous sesquiterpene esters from various natural sources. For instance, studies on the roots of Celastrus orbiculatus have identified several new and known sesquiterpene esters, including derivatives of dihydro-β-agarofuran. acs.org Similarly, investigations into the culture broth of Armillaria species have yielded bioactive sesquiterpene aryl esters, such as 10-dehydroxymelleolide D and 13-hydroxymelleolide K. nih.gov
The scientific interest in sesquiterpene esters is largely driven by their wide range of biological activities. Academic studies have demonstrated their potential as insecticidal agents, as seen in compounds isolated from Celastrus angulatus. mdpi.comtandfonline.com Furthermore, research has explored their role in complex biological processes, such as the modulation of multidrug resistance in cancer cells. acs.org The biosynthesis of these compounds is also an active area of research, with studies elucidating the enzymatic pathways in fungi like Aspergillus calidoustus. nih.gov This foundational research into the isolation, structure elucidation, and bioactivity of sesquiterpene esters provides the scientific context for understanding specific molecules within this class, such as caryophyllene (B1175711) acetate (B1210297).
Research Significance and Contextualization of Caryophyllene Acetate Studies
This compound, a natural sesquiterpene ester, derives its significance from its relationship to its well-studied precursor, β-caryophyllene. scentree.co β-Caryophyllene is a ubiquitous bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, hops, black pepper, and cannabis. wikipedia.org It is notable for its unique chemical structure, which includes a rare cyclobutane (B1203170) ring. wikipedia.org The widespread presence and biological activities of β-caryophyllene have spurred research into its derivatives, including its acetate form.
The study of this compound is significant in several scientific domains. In the field of natural products chemistry, research focuses on its isolation from various plant species, such as wild cottons (Gossypium species) and birch (Betula pubescens). tandfonline.comresearchgate.net In synthetic chemistry, studies have explored methods for its production, such as the Lewis acid-catalyzed acylation of β-caryophyllene. nih.gov Furthermore, this compound is investigated for its chemical and physical properties, which are relevant to its applications in the fragrance and flavor industries. vedaoils.co.uktadimety.com The biosynthesis of the parent compound, caryophyllene, from farnesyl pyrophosphate (FPP) has been elucidated, providing a basis for understanding the metabolic pathways that lead to the formation of its derivatives. wikipedia.orgmdpi.com The scientific inquiry into this compound, therefore, builds upon the extensive knowledge of β-caryophyllene and contributes to the broader understanding of sesquiterpene chemistry and biochemistry.
Detailed Research Findings
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid. consolidated-chemical.comdirectpcw.com Its chemical and physical properties have been documented in various scientific and technical sources. It is characterized by a woody, spicy, and slightly sweet or amber odor. consolidated-chemical.comdirectpcw.com The compound is soluble in organic solvents like alcohol but insoluble in water. consolidated-chemical.comshriramassociate.in
Table 1: General and Chemical Properties of this compound
| Property | Value | Source Index |
|---|---|---|
| Chemical Name | β-Caryophyllene Acetate | consolidated-chemical.com |
| Synonyms | [1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-yl acetate, Trimethyltricyclododecanyl acetate | directpcw.comchemeo.com |
| CAS Number | 57082-24-3 | vedaoils.co.uknih.gov |
| Molecular Formula | C17H28O2 | vedaoils.co.uknih.gov |
| Molecular Weight | 264.40 g/mol | chemeo.comnih.gov |
Table 2: Physical Properties of this compound
| Property | Value | Source Index |
|---|---|---|
| Appearance | Clear to pale yellow liquid | tadimety.comconsolidated-chemical.com |
| Density | 0.93 – 1.003 g/cm³ at 20-25°C | consolidated-chemical.comdirectpcw.com |
| Boiling Point | 160 - 163°C at 10.00 mm Hg | shriramassociate.in |
| Flash Point | >100°C (>212°F) | tadimety.com |
| Refractive Index | 1.484 – 1.505 at 20°C | consolidated-chemical.comdirectpcw.com |
| Solubility | Soluble in alcohol and organic solvents; insoluble in water | consolidated-chemical.com |
Synthesis and Natural Occurrence
Research has been conducted on both the chemical synthesis and natural isolation of this compound.
Synthesis: One documented method for synthesizing this compound involves the acylation of β-caryophyllene with acetic anhydride (B1165640). nih.gov This reaction has been studied under mild, solvent-free conditions using various Lewis acid catalysts, such as Boron trifluoride etherate (BF3.Et2O), Zinc chloride (ZnCl2), and Ferric chloride (FeCl3). nih.gov Among these, BF3.Et2O was found to be the most efficient catalyst, yielding a mixture of acylated products. nih.gov The structures of these synthetic products were confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. nih.gov
Natural Occurrence: this compound is found naturally in the essential oils of several plant species. It has been identified as a derivative in the essential oil of wild cottons, including Gossypium armourianum, G. harknessii, and G. turneri. tandfonline.com It is also reported as a major component in the essential oils from the buds of birch species, such as Betula pubescens. researchgate.net The parent compound, β-caryophyllene, is widely distributed in plants like Eupatorium fortunei and clove (Syzygium aromaticum), indicating the potential for its acetylated derivative to be present in these or related species. wikipedia.orgsemanticscholar.orgresearchgate.net The compound can be obtained either through isolation from these natural sources or via synthesis from β-caryophyllene. scentree.co
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R,8S)-4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-12(18)19-17-8-5-7-16(4,11-17)9-6-13-14(17)10-15(13,2)3/h13-14H,5-11H2,1-4H3/t13-,14+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDDHMSVZMBJPH-YQFWSFKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CCCC(C1)(CCC3C2CC3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]12CCC[C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052233 | |
| Record name | (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57082-24-3 | |
| Record name | Caryophyllene acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57082-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Caryophyllene alcohol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057082243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[6.3.1.02,5]dodecan-1-ol, 4,4,8-trimethyl-, 1-acetate, (1R,2S,5R,8S)- | |
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| Record name | (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.033 | |
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| Record name | .BETA.-CARYOPHYLLENE ALCOHOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YBE5FZ9M | |
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Biosynthesis and Natural Occurrence in Biological Systems
Elucidation of Biosynthetic Pathways
The formation of caryophyllene (B1175711) acetate (B1210297) begins with the synthesis of its precursor, β-caryophyllene, through the complex and highly regulated terpenoid biosynthetic pathways. These pathways generate the basic five-carbon building blocks that are sequentially assembled into the fifteen-carbon structure of sesquiterpenes.
Mevalonate (B85504) (MVA) Pathway Contributions
The Mevalonate (MVA) pathway, primarily operating in the cytosol of plant cells, is a key contributor to the biosynthesis of sesquiterpenes like β-caryophyllene. cdnsciencepub.comnih.govnih.gov This pathway commences with the condensation of three molecules of acetyl-CoA. libretexts.org
The initial steps involve the sequential action of several enzymes:
Acetyl-CoA C-acetyltransferase (AACT) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. mdpi.com
3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) then adds another acetyl-CoA molecule to acetoacetyl-CoA, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). cdnsciencepub.commdpi.com
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) reduces HMG-CoA to mevalonic acid (MVA), a rate-limiting step in this pathway. cdnsciencepub.commdpi.com
Subsequent phosphorylation and decarboxylation steps, catalyzed by mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate diphosphate (B83284) decarboxylase (MDD), convert MVA into the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP). cdnsciencepub.commdpi.com IPP is the universal building block for all isoprenoids synthesized via the MVA pathway. mdpi.com
Enzyme Characterization in Caryophyllene and Caryophyllene Acetate Biosynthesis
The final steps in the formation of β-caryophyllene and its subsequent acetylation involve specific enzymes that have been identified and characterized in various organisms.
The synthesis of β-caryophyllene from FPP is catalyzed by β-caryophyllene synthase (CPS) , a type of terpene synthase (TPS). acs.orgoup.com This enzyme facilitates the intramolecular cyclization of the linear FPP molecule to form the characteristic bicyclic structure of β-caryophyllene. wikipedia.org Different isoforms of β-caryophyllene synthase have been identified in various plants, such as Artemisia annua (QHS1) and Nicotiana tabacum (TPS7). mdpi.comuniprot.orgresearchgate.net
The conversion of β-caryophyllene to this compound is achieved through an acetylation reaction. While the specific acetyltransferase responsible for this conversion in many plants is still under investigation, studies have shown that the formation of this compound can occur from the corresponding alcohol precursor. cotton.org This suggests the involvement of an acetyltransferase that utilizes an acetyl donor, such as acetyl-CoA, to esterify the hydroxyl group of a caryophyllene alcohol intermediate. frontiersin.org
Table 1: Key Enzymes in Caryophyllene and this compound Biosynthesis
| Enzyme Name | Abbreviation | Function | Pathway |
| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules. | MVA |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. | MVA |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (rate-limiting step). | MVA |
| Mevalonate kinase | MVK | Phosphorylates mevalonate. | MVA |
| Phosphomevalonate kinase | PMK | Further phosphorylates mevalonate phosphate. | MVA |
| Mevalonate diphosphate decarboxylase | MDD | Decarboxylates mevalonate diphosphate to form IPP. | MVA |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the first step of the MEP pathway. | MEP |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces DXP to MEP. | MEP |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. | MVA/MEP |
| Farnesyl pyrophosphate synthase | FPPS | Synthesizes FPP from GPP and IPP. | MVA/MEP |
| β-caryophyllene synthase | CPS/TPS | Cyclizes FPP to form β-caryophyllene. | Terpenoid |
| Acetyltransferase | - | Acetylates a caryophyllene alcohol to form this compound. | Terpenoid |
Natural Distribution and Variability in Plant Species
This compound, along with its precursor β-caryophyllene, is found in the essential oils of a wide variety of plants. The presence and relative abundance of these compounds contribute significantly to the characteristic aroma and flavor of these plants.
Identification in Essential Oils and Plant Extracts
Caryophyllene and its derivatives have been identified as constituents of numerous essential oils. Plants known to contain significant amounts of caryophyllene include cloves (Syzygium aromaticum), hops (Humulus lupulus), black pepper (Piper nigrum), oregano (Origanum vulgare), cinnamon (Cinnamomum verum), basil (Ocimum spp.), rosemary (Rosmarinus officinalis), and lavender (Lavandula angustifolia). wikipedia.orgtheterpenestore.comsilverstemcannabis.com While β-caryophyllene is more commonly reported, this compound can also be present, often in smaller quantities. For instance, this compound can be isolated from natural sources or obtained through the chemical modification of β-caryophyllene. scentree.coscentree.co The essential oil of cloves, for example, contains eugenol (B1671780), β-caryophyllene, and eugenyl acetate as its main components. theterpenestore.com The variability in the concentration of these compounds can be attributed to genetic differences between plant species and varieties, as well as environmental factors and harvesting time.
Table 2: Selected Plant Species Containing Caryophyllene and its Derivatives
| Plant Species | Common Name | Family | Plant Part | Key Caryophyllene Derivatives |
| Syzygium aromaticum | Clove | Myrtaceae | Bud, Stem, Leaf | β-Caryophyllene, Caryophyllene oxide |
| Piper nigrum | Black Pepper | Piperaceae | Fruit | β-Caryophyllene |
| Humulus lupulus | Hops | Cannabaceae | Flower | β-Caryophyllene, α-Humulene |
| Origanum vulgare | Oregano | Lamiaceae | Leaf | β-Caryophyllene |
| Rosmarinus officinalis | Rosemary | Lamiaceae | Leaf | β-Caryophyllene |
| Lavandula angustifolia | Lavender | Lamiaceae | Flower | β-Caryophyllene, Caryophyllene oxide |
| Cinnamomum verum | Cinnamon | Lauraceae | Bark, Leaf | β-Caryophyllene |
| Cananga odorata | Ylang-Ylang | Annonaceae | Flower | β-Caryophyllene |
| Copaifera spp. | Copaiba | Fabaceae | Resin | β-Caryophyllene |
Influence of Growth Conditions and Phenological Stages on Content
The concentration of this compound and its precursor, β-caryophyllene, in plants is significantly influenced by various factors including the specific plant organ, the developmental (phenological) stage, and environmental conditions. nih.govfrontiersin.org
Studies on essential oil composition at different growth stages reveal dynamic changes in terpene profiles. For instance, in Marrubium vulgare, the content of various terpenes, including the related compound carvyl acetate, fluctuates depending on the planting date and when the plant is harvested (pre-flowering, full-flowering, or post-flowering). jocpr.com In one study, the highest percentage of carvyl acetate (12.16%) was found in plants cultivated on March 15th and harvested at the pre-flowering stage. jocpr.com Similarly, the essential oil composition of Heracleum persicum varies significantly across six developmental stages, with β-caryophyllene peaking at 14.1% during the floral budding stage, while other acetate esters like octyl acetate become dominant during seed development. nih.govnih.gov
In Syzygium aromaticum (clove), the relative percentages of β-caryophyllene and another ester, eugenyl acetate, shift dramatically throughout eight phenological stages from young bud to full fruiting. researchgate.net While eugenol content increases with maturity, eugenyl acetate is highest in the young bud stage (56.07%) and decreases to just 2.01% in the full fruiting stage. researchgate.net This demonstrates that the biosynthesis of terpene acetates is often tightly regulated and linked to specific developmental phases. The table below illustrates the changing composition of major compounds in clove buds.
Table 1: Chemical Composition of Syzygium aromaticum Bud Essential Oil at Different Phenological Stages Data sourced from Razafimamonjison et al. (2016) researchgate.netmdpi.com
| Phenological Stage | Eugenol (%) | Eugenyl Acetate (%) | β-Caryophyllene (%) |
|---|---|---|---|
| Young Bud | 39.66 | 56.07 | 2.25 |
| Budding Stage 1 | 45.12 | 51.01 | 2.01 |
| Budding Stage 2 | 48.13 | 48.15 | 1.86 |
| Budding Stage 3 | 52.13 | 44.00 | 1.87 |
| Full Budding | 87.78 | 10.68 | 1.34 |
| Flowering | 90.12 | 8.13 | 1.15 |
| Initial Fruiting | 92.87 | 5.01 | 1.02 |
| Full Fruiting | 94.89 | 2.01 | 0.98 |
Microbial Production through Engineered Biosynthesis and Metabolic Engineering
While direct microbial production of this compound is not yet extensively documented, significant progress has been made in engineering microbes to produce its direct precursor, β-caryophyllene. This work establishes a robust foundation for the future biosynthesis of this compound by introducing a final acetylation step. The primary model organism for this research has been Escherichia coli.
Strain Development and Optimization in Model Organisms (e.g., Escherichia coli)
The biosynthesis of β-caryophyllene in engineered E. coli has been achieved by leveraging acetic acid, a common and often detrimental byproduct of fermentation, as a primary carbon source. researchgate.netnih.govnih.gov This strategy turns a waste product into a valuable feedstock.
The core of the metabolic engineering process involves introducing a heterologous mevalonate (MVA) pathway into E. coli, which naturally uses the methylerythritol 4-phosphate (MEP) pathway for isoprenoid synthesis. mdpi.com The MVA pathway is more efficient for producing the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov
Key steps in developing β-caryophyllene-producing E. coli strains include:
Constructing an Acetate-Utilizing Chassis: To efficiently convert acetate into the central metabolic intermediate acetyl-CoA, various acetyl-CoA synthase (ACS) genes are screened and introduced into E. coli. researchgate.netnih.gov
Introducing the Biosynthetic Pathway: A complete pathway to β-caryophyllene is assembled by co-expressing several key enzymes. This includes an acetyl-CoA synthase (ACS), a geranyl diphosphate synthase (GPPS), and a β-caryophyllene synthase (CPS), such as QHS1 from Artemisia annua. mdpi.comresearchgate.netnih.gov
Enhancing Precursor Supply: The heterologous MVA pathway is introduced to boost the supply of farnesyl pyrophosphate (FPP), the direct precursor to β-caryophyllene. researchgate.netnih.gov Genes in this pathway include those for enzymes like acetyl-CoA acetyltransferase (AACT), hydroxymethylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). mdpi.com
One notable study developed a series of strains, culminating in YJM67, which integrated these elements to produce β-caryophyllene directly from acetic acid. mdpi.comnih.gov
Table 2: Key Genes and Pathways in Engineered E. coli for β-Caryophyllene Production
| Gene/Pathway | Function | Source Organism (Example) | Reference |
|---|---|---|---|
| acs | Converts acetate to acetyl-CoA | Acetobacter pasteurianus | mdpi.com |
| MVA Pathway | Heterologous pathway for IPP/DMAPP synthesis | Enterococcus faecalis, Saccharomyces cerevisiae | mdpi.comnih.gov |
| GPPS2 | Geranyl diphosphate synthase | Abies grandis | mdpi.com |
| QHS1 / TPS7 | β-Caryophyllene synthase | Artemisia annua / Nicotiana tabacum | nih.govnih.gov |
| nphT7 (AACS) | Acetoacetyl-CoA synthase; increases precursor pool | Streptomyces sp. | mdpi.com |
Strategies for Enhancing Biosynthetic Yields and Specific Productivity
Several strategies have been employed to maximize the production of β-caryophyllene in engineered E. coli. These methods focus on increasing metabolic flux towards the target compound and mitigating production bottlenecks.
Boosting Precursor Pools: A critical strategy is to increase the intracellular concentration of acetyl-CoA and its downstream product, acetoacetyl-CoA. Overexpressing an acetoacetyl-CoA synthase (AACS) from Streptomyces sp. in an acetate-fed culture significantly increased the β-caryophyllene yield from 8 mg/L to 22 mg/L. mdpi.com
Pathway Optimization and Integration: Rather than expressing pathway genes on high-copy plasmids, which can impose a metabolic burden, integrating the genes into the E. coli chromosome can improve stability and yield. nih.gov This approach successfully increased β-caryophyllene production from 16.1 mg/L to 100.3 mg/L by reducing the accumulation of toxic intermediates like farnesyl acetate. mdpi.comnih.gov
Fermentation Process Optimization: Moving from shake-flask cultures to controlled fed-batch fermentation allows for much higher cell densities and product titers. Using this method, the engineered strain YJM67 produced 1.05 g/L of β-caryophyllene from acetic acid over 72 hours, with a specific productivity of 1.15 mg/h/g dry cells. nih.gov Another strain, CAR2, reached a titer of 4,319 mg/L from glucose. mdpi.comnih.gov
In Situ Product Removal: β-caryophyllene can be toxic to host cells at high concentrations and is also volatile. To overcome this, a two-phase fermentation system can be used, where a water-immiscible organic solvent like n-dodecane is added to the culture. This solvent passively extracts the β-caryophyllene, relieving toxicity and preventing loss. This strategy increased the final titer of β-caryophyllene by 20% to 5,142 mg/L. mdpi.comnih.gov
The logical next step to produce this compound is the introduction of an alcohol O-acetyltransferase (AAT). d-nb.infowikipedia.org These enzymes catalyze the esterification of an alcohol (like caryophyllenol, a hydrated form of caryophyllene) with acetyl-CoA to form an acetate ester. ebrary.net This strategy has been successfully used to produce geranyl acetate and neryl acetate in E. coli and represents a clear future direction for the microbial production of this compound. d-nb.inforesearchgate.net
Table 3: Production Titers of β-Caryophyllene in Engineered E. coli
| Strain | Key Strategy | Carbon Source | Titer (mg/L) | Reference |
|---|---|---|---|---|
| YJM66 + AACS | AACS overexpression | Acetate | 22 | mdpi.com |
| CAR2 | Chromosomal integration of MVA pathway | Glucose | 100.3 | mdpi.comnih.gov |
| YJM67 | Fed-batch fermentation | Acetate | 1050 | mdpi.comnih.gov |
| CAR2 | Fed-batch fermentation | Glucose | 4319 | mdpi.comnih.gov |
| CAR2 | Fed-batch with in situ extraction | Glucose | 5142 | mdpi.comnih.gov |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Caryophyllene (B1175711) Skeletons and Their Acetates
The total synthesis of the caryophyllene skeleton, a complex structure featuring a bicyclo[7.2.0]undecane core (a nine-membered ring fused to a four-membered ring), represents a formidable challenge in organic synthesis. The pioneering work in this area laid the groundwork for accessing not only the natural product but also its various derivatives, including acetates.
A landmark achievement was the total synthesis of d,l-caryophyllene and d,l-isocaryophyllene by E.J. Corey and his colleagues in 1964. wikipedia.orgacs.org This multi-step process established a viable route to the core bicyclic system. gla.ac.uk The synthesis began with relatively simple starting materials and involved key reactions such as a photocycloaddition to construct the critical cyclobutane (B1203170) ring. While this foundational work focused on producing the parent hydrocarbon, the synthesized caryophyllene skeleton serves as the necessary precursor for subsequent acetylation to yield caryophyllene acetate (B1210297). Further developments have also led to the total synthesis of related compounds like α-caryophyllene alcohol. acs.org These total synthesis strategies, though often complex, are crucial for creating analogues and understanding the structure-activity relationships of the caryophyllane framework.
Directed Chemical Acylation and Esterification of β-Caryophyllene
Given that β-caryophyllene is a readily available and abundant sesquiterpene found in the essential oils of many plants like cloves and cinnamon, direct chemical modification is a more common and economically viable approach than total synthesis. wikipedia.orgtandfonline.com The most direct route to caryophyllene acetate is the acylation (specifically, acetylation) of β-caryophyllene. This transformation typically involves reacting β-caryophyllene with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst to facilitate the reaction. tandfonline.comupi.edu
Lewis acids are frequently employed as catalysts to enhance the efficiency and rate of acylation reactions. wikipedia.orgnumberanalytics.com In the context of β-caryophyllene, Lewis acids activate the acetylating agent (e.g., acetic anhydride), making it more electrophilic and susceptible to attack by the nucleophilic double bond within the caryophyllene structure. tandfonline.comorganic-chemistry.org
Research has shown that various Lewis acids can effectively catalyze the acetylation of β-caryophyllene. A study by Singh et al. investigated a range of Lewis acids, including Boron trifluoride etherate (BF₃·Et₂O), Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), Iodine (I₂), and Aluminum chloride (AlCl₃). tandfonline.comnih.gov Among these, BF₃·Et₂O was identified as the most efficient catalyst for the reaction with acetic anhydride, leading to a high yield of acetylated products. tandfonline.comnih.govresearchgate.net The use of such catalysts is pivotal for achieving practical conversion rates under mild conditions. organic-chemistry.org
Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired this compound products while minimizing waste and energy consumption. A significant advancement in this area is the development of solvent-free reaction protocols. frontiersin.orgrsc.org
In the Lewis acid-catalyzed acetylation of β-caryophyllene, it was demonstrated that the reaction could be performed efficiently without any solvent. tandfonline.comnih.gov This solvent-free approach, conducted at room temperature (25°C) for just one hour, yielded a mixture of three acylated derivatives with a total conversion of 75% when using BF₃·Et₂O as the catalyst. tandfonline.comnih.gov This method is not only more environmentally friendly but also simplifies the product isolation process. tandfonline.com The optimization study highlighted the superior performance of BF₃·Et₂O compared to other Lewis acids under these conditions.
Table 1: Effect of Various Lewis Acid Catalysts on the Acylation of β-Caryophyllene
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| BF₃·Et₂O | 1 | 25 | 75 | tandfonline.com |
| ZnCl₂ | 1 | 25 | - | tandfonline.com |
| FeCl₃ | 1 | 25 | - | tandfonline.com |
| I₂ | 1 | 25 | - | tandfonline.com |
| AlCl₃ | 1 | 25 | - | tandfonline.com |
| Note: Specific yield data for ZnCl₂, FeCl₃, I₂, and AlCl₃ under these exact solvent-free conditions were not detailed, but BF₃·Et₂O was reported as the most efficient. |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective reaction pathways. rsc.org In the context of caryophyllene derivatives, this approach often involves using enzymes to perform specific transformations on the caryophyllene core that are challenging to achieve with traditional chemical methods.
One area of investigation is the use of enzymes for the specific oxygenation of sesquiterpenes. tandfonline.com For instance, a chemoenzymatic system composed of Fe-chelates and a ferric-chelate reductase has been developed for the oxygenation of (−)-β-caryophyllene, successfully producing (−)-β-caryophyllene oxide with a molar conversion rate of 67%. researchgate.net While this product is an oxide rather than an acetate, it represents a key functionalized intermediate that can be further transformed chemically. Similarly, the use of lyophilized mycelium from fungi like Cladosporium cladosporioides has been explored for the chemoenzymatic epoxidation of terpenes. wur.nl
Furthermore, biotechnological production of β-caryophyllene itself using engineered microorganisms like Saccharomyces cerevisiae is a rapidly advancing field. nih.govacs.org By optimizing metabolic pathways, researchers have achieved significant titers of β-caryophyllene. nih.gov This biosynthesized material can then serve as a sustainable starting point for subsequent chemical acetylation, forming a multi-step chemoenzymatic route to this compound.
Development of Novel Analogues and Derivatives for Research Probes
The caryophyllene skeleton is a versatile scaffold for creating novel analogues and derivatives for use as research probes and for exploring potential biological activities. nih.gov Synthetic strategies are often designed to modify the core structure to generate compounds with unique three-dimensional shapes and functionalities.
One innovative approach involves a retro-cycloisomerization of (−)-caryophyllene oxide. This strategy was used to achieve the first concise synthesis of the naturally occurring sesquiterpenoids aquilanol A and B. chemrxiv.org The key step involves activating the exocyclic double bond on caryophyllene oxide to trigger a rearrangement, breaking the cyclobutane ring and forming a larger eleven-membered carbocyclic frame. This method provides access to medium-sized ring systems that are otherwise difficult to synthesize. chemrxiv.org
Other research has focused on different functionalizations. For example, the oxidation of caryophyllene using a Pd(OAc)₂–para-benzoquinone catalytic system in acetic acid can lead to the formation of various allyl acetates, demonstrating how reaction conditions can be tuned to produce different acetylated derivatives. researchgate.net These novel analogues are valuable tools for chemical biology and medicinal chemistry research.
Advanced Analytical Methodologies for Characterization and Quantification
Quantitative Determination Methods and Validation
Development of Robust Quantification Protocols
The development of robust and validated quantification protocols is fundamental for the accurate determination of caryophyllene (B1175711) acetate (B1210297). Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (MS) is a cornerstone technique for this purpose. ethz.choup.com Validation of these methods is typically performed according to the International Council for Harmonisation (ICH) guidelines to ensure reliability. ethz.ch
A key aspect of a robust protocol is its validation across several parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ethz.choup.com For instance, a GC-FID method developed for the absolute quantification of terpenes, including the parent compound β-caryophyllene, demonstrated high accuracy (91–105%) and low imprecision (< 7.6%). ethz.chdntb.gov.ua Such methods establish linearity by preparing calibration curves from standard solutions across a range of concentrations, typically showing strong correlation coefficients (r² ≥ 0.999). ethz.chnih.gov
In one study, a GC method for analyzing compounds in copaiba oil, including β-caryophyllene, was validated. oup.com The method's linearity was established over a concentration range of 40 to 160 μg/mL. oup.com The precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically below 5%, indicating high reproducibility. oup.com
| Parameter | β-caryophyllene | α-humulene | Caryophyllene oxide |
| Linearity Range (µg/mL) | 40–160 | 40–160 | 40–160 |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 | 0.9996 |
| LOD (µg/mL) | 1.19 | 1.48 | 1.25 |
| LOQ (µg/mL) | 3.61 | 4.48 | 3.78 |
| Accuracy (Recovery %) | 98.7–101.5 | 98.5–101.8 | 98.2–101.8 |
| Precision (RSD %) | 1.2–1.8 | 1.1–1.5 | 1.3–1.9 |
| This table presents validation parameters for the quantification of major sesquiterpenes in copaiba oil using a validated GC/FID method. Data sourced from oup.com. |
Application of Chemometric Approaches in Analytical Studies
Chemometrics involves the use of multivariate statistics to extract meaningful information from chemical data. In the analysis of essential oils, chemometric approaches are often paired with spectroscopic techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to provide rapid and non-destructive quantification. sci-hub.senih.gov
A common strategy involves using a primary analytical method, such as GC-MS, to obtain reference values for the concentration of target compounds like caryophyllene acetate in a set of samples. nih.govresearchgate.net These reference values are then used to build a calibration model with the data obtained from a faster method like ATR-FTIR. sci-hub.se Partial Least Squares (PLS) regression is a powerful chemometric tool used to create this correlation between the spectral data and the compound concentrations. sci-hub.senih.gov
For example, a robust method was developed for the simultaneous quantification of eugenol (B1671780), eugenyl acetate, and β-caryophyllene in clove oil using ATR-FTIR spectroscopy combined with PLS regression. sci-hub.senih.govresearchgate.net The performance of the PLS model is evaluated by its coefficient of determination (R²) and the root mean square error of prediction (RMSEP), with high R² and low RMSEP values indicating a robust and accurate model. sci-hub.senih.gov This approach allows for the high-throughput screening of samples without the need for extensive sample preparation or the use of toxic solvents. sci-hub.seresearchgate.net
Other chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are used to classify and differentiate samples based on their chemical profiles, which can include this compound. japsonline.comnih.govresearchgate.net PCA can reduce the dimensionality of complex data (e.g., from a full GC-MS chromatogram) to identify the volatile compounds that contribute most to the variance among different sample groups. nih.govnih.gov
| Compound | Spectral Region (cm⁻¹) | R² (Calibration) | RMSEP (%) |
| Eugenyl acetate | 1814-1700 | 0.9966 | 0.2330 |
| β-caryophyllene | 2954-2780 | 0.9997 | 0.4593 |
| Total eugenol | 1560-1480 | 0.9999 | 0.5054 |
| This table shows the performance of a Partial Least Squares (PLS) regression model for the quantification of major compounds in clove oil using ATR-FTIR spectroscopy. Data sourced from sci-hub.senih.gov. |
Advanced Hyphenated Techniques (e.g., GC-MS/MS)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. slideshare.netresearchgate.netijpsjournal.com Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful example, offering enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. nih.gov
GC-MS/MS utilizes a triple quadrupole mass analyzer to perform Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference and improves the signal-to-noise ratio for target analytes. nih.gov This is particularly advantageous for quantifying low-concentration compounds in intricate biological or natural product matrices. nih.gov
A validated GC-MS/MS method was developed to simultaneously determine the content of several volatile compounds, including β-caryophyllene and neryl acetate, in different parts of Eupatorium fortunei Turcz. nih.gov The method demonstrated excellent linearity, accuracy, precision, and low limits of detection and quantification. nih.gov The high specificity of MS/MS allows for reliable quantification even when chromatographic peaks co-elute. nih.gov Other advanced hyphenated techniques include comprehensive two-dimensional gas chromatography (GC×GC), which provides vastly increased peak capacity and resolving power for extremely complex samples. researchgate.netmdpi.com
| Parameter | p-cymene | Thymol | Neryl acetate | β-caryophyllene |
| Linearity Range (µg/mL) | 0.01–0.38 | 0.05–6.21 | 0.11–0.88 | 0.13–2.19 |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.003 | 0.015 | 0.033 | 0.039 |
| LOQ (µg/mL) | 0.010 | 0.050 | 0.110 | 0.130 |
| Accuracy (Recovery %) | 105.31 | 106.41 | 99.61 | 102.24 |
| Repeatability (RSD %) | 1.00 | 2.72 | 1.55 | 1.59 |
| This table summarizes the validation results for a GC-MS/MS method used to quantify volatile constituents in Eupatorium fortunei Turcz. Data sourced from nih.gov. |
Based on a comprehensive review of scientific literature, there is currently insufficient specific data available to generate a detailed article on the chemical compound This compound that adheres to the mechanistic framework provided in the user's outline.
The vast majority of pre-clinical research concerning anti-inflammatory and antioxidant pathways has been conducted on its more widely studied precursor, β-caryophyllene . The specific biological activities and cellular signaling modulation of this compound, including its potential interactions with the Cannabinoid Receptor Type 2 (CB2), regulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, NF-κB), modulation of signal transduction cascades (MAPK, PPARs), and responses in lipopolysaccharide (LPS)-induced inflammatory models, have not been sufficiently investigated to provide the detailed, evidence-based content required for the requested article structure.
Scientific accuracy precludes substituting data from β-caryophyllene for this compound, as they are distinct chemical compounds whose biological effects cannot be assumed to be identical. Therefore, it is not possible to fulfill the request while maintaining the required standards of scientific rigor and strict adherence to the specified subject compound.
Further research specifically targeting this compound is needed to elucidate its distinct pharmacological profile.
Mechanistic Investigations of Biological Activities in Pre Clinical Models
Antimicrobial and Antifungal Activity Investigations
The potential of caryophyllene (B1175711) acetate (B1210297) as an agent against microbial and fungal pathogens is an emerging area of research. These studies are critical for identifying new therapeutic alternatives to combat infections.
Table 4: Antibacterial Spectrum of Caryophyllene Acetate
| Bacterial Type | Finding | Source |
|---|---|---|
| Gram-Positive | Data not available | N/A |
While related compounds like caryophyllene oxide have been investigated for their antifungal properties, specific studies focusing on the antifungal activity and mechanisms of this compound are limited. nih.gov Research into its ability to inhibit the formation of microbial biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents, is also an area that requires more dedicated investigation. The potential for this compound to disrupt biofilm integrity or prevent its formation is not yet clearly established in the scientific literature.
Table 5: Antifungal and Anti-Biofilm Activities of this compound
| Activity | Finding | Target Organism(s) |
|---|---|---|
| Antifungal Efficacy | Data not available | N/A |
The precise mechanisms through which this compound might exert antimicrobial or antifungal effects are not well understood. Investigations into its impact on microbial cell membrane integrity, metabolic pathways, or other vital cellular processes are lacking. While studies on other terpenes suggest that disruption of the cell membrane is a common mode of action, there is no specific evidence to confirm that this compound operates through this or other mechanisms.
Table 6: Mechanistic Insights into Antimicrobial Action of this compound
| Mechanism | Finding | Source |
|---|---|---|
| Microbial Cell Integrity | Data not available | N/A |
Anti-Proliferative and Apoptosis-Inducing Effects in Cellular Models
β-caryophyllene (BCP) and its derivative, β-caryophyllene oxide (CPO), have demonstrated significant anti-cancer properties across a variety of cancer cell lines. These compounds have been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with processes that lead to the spread of cancer.
β-caryophyllene and its related compounds exhibit selective anti-proliferative effects against various human cancer cell lines. nih.gov Studies have determined the median inhibitory concentration (IC50) for β-caryophyllene in several cancer cell types, highlighting its potency. For instance, it has shown selective effects against colorectal cancer cells with an IC50 of 19 µM. nih.gov In non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1299, β-caryophyllene has also been shown to inhibit proliferation. dovepress.com Similarly, its derivative, CPO, was found to have an inhibitory concentration (IC50) of 124.1 µg/ml in A549 lung cancer cells. nih.gov Furthermore, β-caryophyllene has demonstrated the ability to reduce the viability of multiple myeloma cells, including both dexamethasone-sensitive (MM.1S) and resistant (MM.1R) lines. qu.edu.qa
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Source |
|---|---|---|---|---|
| β-caryophyllene | Colorectal Cancer Cells | Colon | 19 µM | nih.gov |
| β-caryophyllene oxide | A549 | Lung | 124.1 µg/ml | nih.gov |
| AC-7 (β-caryophyllene derivative) | HT-29 | Colon | 3.09 µM | nih.gov |
The anti-proliferative effects of caryophyllene compounds are strongly linked to their ability to induce apoptosis, a form of programmed cell death. In colorectal cancer cells, β-caryophyllene treatment leads to conspicuous signs of apoptosis, including membrane blebbing, chromatin condensation, and nuclear fragmentation. nih.gov This process involves the disruption of the mitochondrial membrane potential. nih.gov
The molecular mechanism involves the modulation of key regulatory proteins. β-caryophyllene has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thus shifting the balance in favor of cell death. qu.edu.qa This change in the Bax/Bcl-2 ratio is a critical step in the apoptotic cascade. nih.gov Subsequently, an increase in the levels of activated caspase-3, an executioner caspase, is observed, confirming the induction of apoptosis. qu.edu.qamdpi.com In A549 lung cancer cells, CPO treatment led to the upregulation of caspases 3, 7, and 9, as well as Bax, and the downregulation of Bcl-2. nih.gov CPO has also been found to induce apoptosis in human prostate and breast cancer cells through the generation of reactive oxygen species (ROS) from mitochondria, leading to the release of cytochrome c and activation of caspase-3. researchgate.net
Beyond inducing apoptosis, caryophyllene compounds also halt the proliferation of cancer cells by arresting the cell cycle. β-caryophyllene has been found to induce G1 phase cell cycle arrest in human lung cancer cells (A549 and NCI-H358). mdpi.comresearchgate.net This arrest is achieved by downregulating the expression of key cell cycle proteins, including cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) -2, -4, and -6, while upregulating CDK inhibitors like p21 and p27. mdpi.comresearchgate.net In multiple myeloma cells, β-caryophyllene was also shown to reduce cyclin D1 and CDK 4/6 expression. qu.edu.qamdpi.com A synthesized derivative of β-caryophyllene, AC-7, was also shown to arrest the cell cycle in the G0/G1 phase in HT-29 colorectal cancer cells. nih.gov
Metastasis, the process of cancer spreading, is also targeted by these compounds. β-caryophyllene has demonstrated potent inhibition against clonogenicity, migration, invasion, and spheroid formation in colon cancer cells. nih.gov In lung cancer cell lines, the combined treatment of β-caryophyllene with cisplatin (B142131) inhibited cell migration. mdpi.com Its oxide form, CPO, can suppress metastasis by prohibiting the secretion of matrix metalloproteinase-2 (MMP-2), p-p38, and p-ERK, which are crucial for cancer cells to invade surrounding tissues. researchgate.net
Modulation of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Inhibition)
β-caryophyllene and β-caryophyllene oxide have been shown to interact with drug-metabolizing enzymes, specifically the cytochrome P450 (CYP) family. An in vitro study using both rat and human hepatic subcellular fractions demonstrated that both compounds significantly inhibited the activities of cytochrome P450 3A (CYP3A) enzymes. nih.gov CPO was identified as the strongest inhibitor among the tested sesquiterpenes, and the mechanism was determined to be a non-competitive type of inhibition. nih.gov As CYP3A enzymes are responsible for the metabolism of a large number of pharmaceuticals, their inhibition by these sesquiterpenes could potentially affect the pharmacokinetics of concurrently administered drugs. nih.gov Notably, these compounds did not significantly affect the activities of carbonyl-reducing or conjugation enzymes. nih.gov
Neurobiological Research in Animal Models (Excluding Clinical Human Trials)
In animal models, β-caryophyllene has demonstrated significant neurobiological activity, primarily through its interaction with the endocannabinoid system. It is recognized as a selective, full agonist of the cannabinoid type 2 (CB2) receptor, with no significant binding affinity for the psychoactive CB1 receptor. mdpi.comnih.govnih.gov This selective action makes it a therapeutically interesting compound.
The activation of CB2 receptors by β-caryophyllene is central to its observed effects. These receptors are found in neurons in specific brain regions involved in addiction, such as the ventral tegmental area (VTA). nih.gov Pharmacological activation of these CB2 receptors can counteract the release of dopamine (B1211576) in the nucleus accumbens that is induced by drugs of abuse. researchgate.net
Studies in rodents have shown that β-caryophyllene can reduce anxiety-like behaviors and has antidepressant-like effects; these effects were fully blocked by a CB2 receptor antagonist (AM630), confirming the mechanism of action. cannabisandhealth.org Furthermore, it has been shown to reduce drug and alcohol-reinforced behaviors. nih.gov For example, β-caryophyllene reduced ethanol (B145695) consumption and preference in mice, an effect that was also dependent on CB2 receptor activation. nih.gov It has also been shown to dose-dependently reduce heroin self-administration in rats and nicotine (B1678760) self-administration in rats and mice. nih.govnih.gov These effects are linked to its ability to attenuate brain-stimulation reward, suggesting an involvement of the dopamine system. nih.govnih.gov
Protective Effects against Neurological Disorders in Animal Models
Currently, there is a notable absence of published studies in animal models that specifically investigate the protective effects of this compound against neurological disorders. Research in this area has concentrated almost exclusively on β-caryophyllene, which has been shown to possess neuroprotective properties. frontiersin.orgscilit.com For instance, β-caryophyllene has demonstrated potential in animal models of cognitive impairment by reducing cerebral edema and neurological deficits. frontiersin.org However, these findings cannot be directly attributed to this compound without dedicated scientific investigation.
Immunomodulatory Effects in Pre-clinical Systems
The immunomodulatory effects of caryophyllane sesquiterpenes have been a subject of scientific inquiry, with studies highlighting the potential of compounds like β-caryophyllene and α-humulene to modulate the immune system in various pre-clinical models of disease, including neurodegenerative and inflammatory conditions. mdpi.comresearchgate.net These compounds have been shown to influence immune cell function and are being explored for their therapeutic potential in immune-based diseases. mdpi.comresearchgate.net
Despite the interest in this class of compounds, specific data on the immunomodulatory effects of this compound in pre-clinical systems are not available in the current body of scientific literature. The focus has remained on other caryophyllane sesquiterpenes. mdpi.comresearchgate.netresearchgate.net
Interactions with Other Biological Molecules and Pathways
The interaction of caryophyllane sesquiterpenes with biological molecules and pathways is an active area of research. For example, β-caryophyllene is known to be a selective agonist of the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation and pain. nih.gov It has also been found to interact with peroxisome proliferator-activated receptors (PPARs). nih.gov
However, specific studies detailing the interactions of this compound with other biological molecules and pathways are scarce. While it is a derivative of caryophyllene, its acetate group may alter its binding affinity and interactions with molecular targets. Without direct experimental evidence, its specific biological interactions remain uncharacterized.
Applications in Advanced Materials and Industrial Biotechnology
Utilization as a Biofuel Precursor in Energy Research
While direct research on caryophyllene (B1175711) acetate (B1210297) as a biofuel is nascent, extensive studies on its precursor, β-caryophyllene, establish a strong basis for its potential in the energy sector. β-caryophyllene is recognized as a promising precursor for high-density biofuels, which are sought after for applications in aviation and other specialized transport sectors. nih.gov The tricyclic structure of the caryophyllene backbone is energy-dense, making it an attractive scaffold for conversion into fuel molecules.
Microbial engineering has emerged as a key strategy for producing β-caryophyllene sustainably. Genetically modified organisms are harnessed to convert simple, renewable feedstocks into this complex sesquiterpene. This biotechnological approach avoids reliance on petrochemicals and the often low yields from plant extraction.
Key research findings in the microbial production of β-caryophyllene include:
Engineered Escherichia coli : Scientists have successfully engineered E. coli to produce β-caryophyllene from acetic acid as the sole carbon source. nih.gov By introducing a heterologous mevalonate (B85504) (MVA) pathway and co-expressing specific enzymes like acetyl-CoA synthase (ACS) and β-caryophyllene synthase (QHS1), a yield of 1.05 g/L was achieved. nih.gov
Metabolic Pathway Optimization : The process involves converting acetate to acetyl-CoA, a central metabolite that feeds into the MVA pathway to produce the universal terpene precursors geranyl diphosphate (B83284) (GPP) and farnesyl diphosphate (FPP), which is then cyclized to form β-caryophyllene. nih.gov
The conversion of β-caryophyllene into its acetate ester is a straightforward chemical process, often achieved through acylation with acetic anhydride (B1165640). nih.gov This modification could potentially be used to fine-tune fuel properties, such as viscosity or combustion characteristics. The research into β-caryophyllene production from renewable feedstocks firmly positions its derivatives, including caryophyllene acetate, as compounds of interest for future biofuel development.
| Microorganism | Carbon Source | Key Engineering Strategy | Reported Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Acetic Acid | Heterologous MVA pathway, co-expression of ACS, QHS1, GPPS2 | 1.05 g/L | nih.gov |
| Escherichia coli | Glucose | Deletion of phosphoglucose (B3042753) isomerase gene, overexpression of DXP or MVA pathways | 1.52 g/L |
Integration in Polymer Science and Coating Technologies
This compound is utilized as a functional additive in the polymer and coatings industry. consolidated-chemical.com Its inherent properties contribute to the performance and stability of various formulations. The compound's film-forming capabilities make it particularly suitable for coating and adhesive applications where durability and a stable finish are required. consolidated-chemical.com
| Property | Description | Relevance in Materials Science |
|---|---|---|
| Film-Forming Ability | Can form a continuous film on a substrate. | Suitable for use in coatings, varnishes, and adhesives. consolidated-chemical.com |
| Oxidation Sensitivity | Stable under proper storage conditions. | Contributes to the longevity and durability of polymer formulations. consolidated-chemical.com |
| Viscosity | Medium viscosity, blends easily. | Facilitates straightforward integration into various resin and polymer systems. consolidated-chemical.com |
| Function | Polymer & Resin Additive | Improves stability and performance of chemical formulations. consolidated-chemical.com |
Role as an Eco-Friendly Solvent Component
With increasing regulatory pressure to replace conventional volatile organic compounds (VOCs), this compound is emerging as an attractive eco-friendly solvent component. consolidated-chemical.com Its favorable environmental profile, characterized by ready biodegradability, makes it a sustainable alternative to petroleum-derived solvents. consolidated-chemical.com
It is soluble in common organic solvents like ethanol (B145695) and various oils, but insoluble in water, defining its utility for specific applications. consolidated-chemical.com This solubility profile allows it to be used in formulations for coatings, adhesives, and industrial cleaning solutions where a non-aqueous medium is required. consolidated-chemical.com Its high boiling point (262–264°C) and flash point (102°C) suggest low volatility at room temperature, which is a desirable characteristic for reducing fugitive emissions and improving workplace safety compared to more volatile solvents. consolidated-chemical.com
| Property | Value / Description | Environmental Significance |
|---|---|---|
| Biodegradability | Readily biodegradable | Low persistence in the environment, reducing long-term contamination. consolidated-chemical.com |
| Source | Naturally derived | Renewable alternative to fossil-fuel-based solvents. |
| Solubility | Soluble in oils, ethanol, and organic solvents; insoluble in water. | Effective in non-polar formulations and for dissolving resins and oils. consolidated-chemical.com |
| Boiling Point | 262–264 °C | Low volatility, reducing VOC emissions. consolidated-chemical.com |
| pH | Neutral | Benign nature, suitable for a wide range of formulations without altering acidity. consolidated-chemical.com |
Development of Natural Pest Control Formulations
This compound is incorporated into natural and biodegradable pest control formulations. consolidated-chemical.com Its use in this sector is supported by the well-documented insecticidal and repellent properties of its parent compound, β-caryophyllene, and a related derivative, caryophyllene oxide. These compounds have demonstrated efficacy against a wide range of agricultural and public health pests.
Research has shown that β-caryophyllene and other terpenes exhibit contact toxicity, fumigant activity, and repellent effects against various insects. acgpubs.orgtechscience.com For instance, β-caryophyllene has been tested against stored-product insects like Tribolium castaneum and aphids such as Myzus persicae. acgpubs.orgresearchgate.net Caryophyllene oxide has also been identified as a potent insecticidal and antifeedant agent. nih.gov The inclusion of this compound in pest control solutions leverages this inherent bioactivity, offering a biodegradable and potentially safer alternative to synthetic pesticides. consolidated-chemical.com
| Compound | Target Pest | Observed Effect | Reference |
|---|---|---|---|
| β-Caryophyllene | Myzus persicae (Aphid) | Fumigant toxicity | researchgate.net |
| β-Caryophyllene | Tribolium castaneum (Red Flour Beetle) | Contact toxicity and repellent effects | acgpubs.org |
| β-Caryophyllene | Aedes aegypti (Mosquito) | Oviposition deterrent | nih.gov |
| Caryophyllene Oxide | Sitophilus zeamais (Maize Weevil) | Contact and fumigant toxicity | nih.gov |
Research into Sustainable Chemical Feedstocks
This compound stands as an exemplar of a value-added chemical that can be derived from sustainable feedstocks through industrial biotechnology. The foundation of its sustainable production lies in the microbial synthesis of its precursor, β-caryophyllene, from simple carbon sources like acetate. nih.gov
Acetate is considered a promising next-generation feedstock because it can be produced from the fermentation of biomass or from C1 gases like CO and CO₂, thereby creating a pathway for carbon utilization. energy.gov The ability to engineer microbes like E. coli to efficiently convert acetate into complex molecules like β-caryophyllene represents a significant advance in creating sustainable and circular chemical production cycles. nih.gov
This bio-based production route positions β-caryophyllene as a "platform chemical"—a versatile, renewable building block that can be converted into a variety of derivatives, including this compound. This approach aligns with the principles of a modern biorefinery, which aims to transform biomass into a portfolio of valuable products, from biofuels to specialty chemicals. nih.gov The subsequent conversion of biosynthesized β-caryophyllene to this compound via green catalytic methods further enhances its sustainability profile, making it a key component in the future of bio-based manufacturing.
Future Research Directions and Methodological Advancements
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biosynthesis and Bioactivity Research
Future investigations into caryophyllene (B1175711) acetate (B1210297) will likely benefit from the integration of "omics" technologies to provide a holistic understanding of its biosynthesis and bioactivity. While specific omics studies on caryophyllene acetate are not yet prevalent, research on related terpenoids, such as β-caryophyllene, provides a roadmap for future endeavors.
Genomics: Transcriptome analysis has been employed to study the effects of β-caryophyllene on organisms like Arabidopsis thaliana. frontiersin.org This approach has identified differentially expressed genes in response to the compound, offering insights into the molecular pathways it modulates. frontiersin.org Similar genomic and transcriptomic studies on this compound could elucidate the genetic underpinnings of its production in various plant species and identify the genes responsible for its specific biological effects.
Proteomics: Proteomic approaches can identify the protein targets of this compound, shedding light on its mechanism of action. By analyzing changes in protein expression and post-translational modifications in cells or tissues treated with this compound, researchers can map the signaling pathways and cellular processes it influences.
The integration of these omics technologies will be crucial in building a comprehensive picture of this compound, from its genetic origins to its functional effects, paving the way for more targeted research and application.
Development of Novel High-Throughput Screening (HTS) Assays for Biological Activity Profiling
High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activity of a large number of compounds. researchgate.net The development of novel HTS assays tailored for this compound and its derivatives will be a critical step in comprehensively profiling its biological activities and identifying potential therapeutic applications.
Currently, the application of HTS to specifically screen for the activities of this compound is not widely documented. However, the principles of HTS can be readily applied. Future research could focus on developing cell-based and biochemical assays in high-density formats (e.g., 96- or 384-well plates) to screen for a wide range of effects.
Potential HTS Assay Designs for this compound:
Receptor Binding Assays: To identify specific molecular targets, HTS assays can be designed to measure the binding of this compound to a panel of known receptors, such as cannabinoid receptors, given the known activity of its parent compound, β-caryophyllene.
Enzyme Inhibition Assays: Screening this compound against a library of enzymes could reveal inhibitory or activating effects on key pathological targets.
Cell-Based Phenotypic Screens: HTS can be used to observe the effects of this compound on cellular phenotypes, such as cell proliferation, apoptosis, inflammation, and oxidative stress. For example, its effect on cancer cell viability has been a subject of study for related compounds. nih.govrsc.org
Reporter Gene Assays: These assays can be used to monitor the activation or inhibition of specific signaling pathways by this compound.
By employing a diverse range of HTS assays, researchers can efficiently map the bioactivity profile of this compound, uncovering novel therapeutic potentials and providing a foundation for more focused mechanistic studies.
Advanced Computational Chemistry and In Silico Modeling for Structure-Activity Relationship (SAR) Studies
Computational chemistry and in silico modeling are indispensable tools for understanding the relationship between the chemical structure of a molecule and its biological activity (SAR). nih.govnih.govmdpi.comresearchgate.netnih.gov For this compound and its derivatives, these methods can accelerate the discovery of more potent and selective compounds.
Molecular Docking: This technique can predict the preferred binding orientation of this compound to a target protein. nih.gov For instance, studies on β-caryophyllene derivatives have utilized molecular docking to understand their interactions with cancer-related proteins. nih.gov Similar approaches can be applied to this compound to identify its potential molecular targets and to design modifications that enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the structural properties of a series of compounds with their biological activities. researchgate.net By developing QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-target complex over time, offering a more detailed understanding of the binding stability and the conformational changes that may occur upon binding. biointerfaceresearch.com
These computational approaches, when used in conjunction with experimental data, can significantly streamline the process of lead optimization and the design of novel this compound analogs with improved therapeutic profiles.
Sustainable Production Methods through Metabolic Engineering and Synthetic Biology Innovations
The natural abundance of this compound can be limited, making sustainable production methods a key area of future research. Metabolic engineering and synthetic biology offer promising avenues for the high-yield, sustainable production of this compound. mdpi.comnih.govtandfonline.comoup.comresearchgate.netnih.govnih.gov
Metabolic Engineering in Microorganisms: Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be engineered to produce terpenes. oup.comresearchgate.netnih.gov The biosynthesis of β-caryophyllene has been successfully achieved in engineered E. coli by introducing the relevant synthase gene and optimizing the metabolic pathway. researchgate.netnih.gov A similar strategy could be developed for this compound, potentially by co-expressing a β-caryophyllene synthase with an alcohol acetyltransferase that can convert the resulting caryophyllenol to this compound. Furthermore, research has explored the use of acetate as a carbon source for microbial fermentation, which could provide a sustainable feedstock for production. researchgate.netenergy.govfrontiersin.org
Synthetic Biology Approaches: Synthetic biology tools can be used to design and construct novel biosynthetic pathways for this compound production. This could involve the assembly of genes from different organisms to create an optimized production host. The expression of key enzymes in the terpenoid biosynthesis pathway, such as those in the mevalonate (B85504) (MVA) pathway, can be modulated to increase the precursor supply for this compound synthesis. nih.gov
These innovative approaches have the potential to provide a scalable and environmentally friendly source of this compound, overcoming the limitations of traditional extraction methods and enabling its broader application in research and industry.
Exploration of Synergistic Effects with Other Phytocompounds and Synthetic Agents
The therapeutic potential of this compound may be enhanced when used in combination with other compounds. Investigating these synergistic effects is a promising direction for future research. While direct studies on this compound are limited, research on its parent compound, β-caryophyllene, and its oxide derivative provides a strong rationale for exploring such interactions.
Synergy with Other Phytocompounds: Natural products often contain a complex mixture of compounds that can act synergistically. Future studies could explore the combined effects of this compound with other terpenes, cannabinoids, or flavonoids to identify combinations with enhanced biological activity. For example, β-caryophyllene has been shown to have synergistic effects with other compounds present in essential oils. mdpi.com
Synergy with Synthetic Agents: Combining this compound with conventional drugs could lead to improved therapeutic outcomes, potentially by allowing for lower doses of the synthetic drug and reducing side effects. Research on β-caryophyllene oxide has demonstrated synergistic effects with chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696) in cancer cell lines. mdpi.com Similarly, a synergistic antinociceptive effect has been observed between β-caryophyllene oxide and paracetamol. researchgate.netnih.gov Investigating similar interactions for this compound could open up new avenues for its use in combination therapies for various conditions.
Systematic screening of this compound in combination with a wide range of compounds will be crucial to uncover novel synergistic interactions and to develop more effective therapeutic strategies.
Mechanistic Insights into Novel Biological Targets and Pathways
While some biological activities of caryophyllene and its derivatives have been identified, a deeper understanding of the molecular mechanisms and the identification of novel biological targets are critical for future research.
Elucidation of Molecular Targets: The parent compound, β-caryophyllene, is a known agonist of the cannabinoid receptor 2 (CB2). mdpi.commdpi.comresearchgate.netnih.gov Future research should investigate whether this compound also interacts with this receptor and explore its affinity for other potential targets. Techniques such as affinity chromatography and proteomics can be employed to identify the direct binding partners of this compound in various cell types. Studies on β-caryophyllene have also implicated its role in modulating pathways such as NF-κB and STAT3 signaling, as well as its interaction with PPARs. mdpi.comnih.govresearchgate.net
Pathway Analysis: Once potential targets are identified, further studies will be needed to elucidate the downstream signaling pathways modulated by this compound. This can involve a combination of molecular biology techniques, such as gene expression analysis, western blotting, and reporter assays, to map the cellular responses to the compound. For example, research on β-caryophyllene has explored its effects on pathways related to inflammation, apoptosis, and cell proliferation. mdpi.complos.orgnih.govnih.govmdpi.com Understanding these pathways will provide a mechanistic basis for the observed biological activities of this compound and guide its potential therapeutic applications.
Uncovering the novel biological targets and pathways of this compound will be fundamental to fully realizing its scientific and potential therapeutic value.
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of this compound, such as its lipophilicity, may present challenges for its use in aqueous research environments and could limit its bioavailability in vivo. The development of advanced delivery systems can overcome these limitations and enhance its utility as a research tool.
Nanoencapsulation: Encapsulating this compound into nanoparticles, nanoemulsions, or liposomes can improve its solubility, stability, and controlled release. biointerfaceresearch.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov For instance, nanoencapsulation of β-caryophyllene has been shown to enhance its therapeutic efficacy. researchgate.netresearchgate.net Similar strategies could be applied to this compound to facilitate its use in cell culture experiments and to improve its delivery to specific tissues or cells in preclinical models.
pH-Sensitive Formulations: For applications in cancer research, pH-sensitive delivery systems can be designed to release this compound preferentially in the acidic tumor microenvironment. biointerfaceresearch.com This targeted delivery can increase the compound's efficacy while minimizing off-target effects.
Topical and Transdermal Delivery Systems: For dermatological research, formulating this compound into microemulsions, gels, or patches could enhance its skin penetration and local availability.
Q & A
Q. What analytical methods are recommended for identifying and quantifying caryophyllene acetate in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) is the primary method, using single-ion monitoring (SIM) for selective detection. For quantification, prepare a standard curve using serial dilutions of a reference compound (e.g., β-caryophyllene) in ethyl acetate. Correct for purity (e.g., 94.4–97.4% β-caryophyllene in standards) using peak area ratios from full-scan GC-MS . Limit of detection (LOD) and quantification (LOQ) for similar terpenes (e.g., β-caryophyllene) are ~9.04 ng and 30.14 ng, respectively, using headspace microextraction .
Q. How does the natural occurrence of this compound vary across plant species, and what factors influence its concentration?
this compound is a minor component in essential oils, often co-occurring with β-caryophyllene and eugenol derivatives. For example, clove (Syzygium aromaticum) bud oil contains 8–15% eugenyl acetate and 2–7% β-caryophyllene, while lavender oil may include 4.2–16.35% β-caryophyllene but lower acetate derivatives . Variability arises from plant part (bud vs. leaf), species, and agro-climatic conditions .
Q. What are the key challenges in isolating this compound from natural sources?
Co-elution with structurally similar sesquiterpenes (e.g., α-humulene, caryophyllene oxide) complicates isolation. Fractional distillation combined with preparative GC or HPLC is required, followed by purity validation via GC-MS peak area ratios (e.g., ≥94% purity criteria) .
Advanced Research Questions
Q. How can researchers address the lack of commercially available this compound standards for quantitative studies?
Use structurally analogous compounds (e.g., β-caryophyllene) to create provisional standard curves, adjusting for ionization efficiency differences via relative response factors. Validate assumptions by comparing fragmentation patterns in GC-QTOF-MS or NMR . For example, β-caryophyllene’s m/z = 204 can guide acetate derivative analysis at m/z = 218 (C16H26) .
Q. What experimental designs are optimal for studying the bioactivity of this compound in antimicrobial assays?
Employ dose-response assays with fractional inhibitory concentration (FIC) indices to evaluate synergies with oxygenated monoterpenes (e.g., 1,8-cineole). Use probit analysis (SPSS or R) to calculate LC50/LC95 values, correcting for control mortality via Abbott’s formula . Include β-caryophyllene as a comparator to isolate acetate-specific effects .
Q. How should researchers reconcile contradictory data on this compound’s abundance in essential oils across studies?
Conduct meta-analyses with strict inclusion criteria (e.g., plant part, extraction method). For example, clove bud oil from Madagascar contains 0.2–4% eugenyl acetate vs. 8–15% in Indian samples . Use multivariate statistics (PCA or ANOVA) to attribute variability to environmental factors or analytical protocols .
Q. What strategies mitigate ionization bias in GC-MS when quantifying novel caryophyllene derivatives?
Normalize peak areas using internal standards (e.g., deuterated analogs) and validate via isotopic labeling (e.g., 13C-propionate fermentation). For homoterpenes, average biological triplicates and apply LINEST regression to correct for matrix effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
